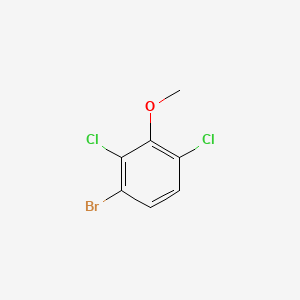

1-Bromo-2,4-dichloro-3-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-dichloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLVZYYGYBXMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201335127 | |

| Record name | 1-Bromo-2,4-dichloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-18-9 | |

| Record name | 1-Bromo-2,4-dichloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2,4 Dichloro 3 Methoxybenzene and Analogous Structures

Direct Synthetic Routes via Electrophilic Aromatic Substitution

The introduction of substituents onto an aromatic ring through electrophilic aromatic substitution is a fundamental strategy in organic synthesis. The success of this approach is highly dependent on the directing effects of the substituents already present on the ring.

Regioselective Bromination of Dichloromethoxybenzene Precursors

The direct bromination of a dichloromethoxybenzene precursor is governed by the cumulative directing effects of the methoxy (B1213986) and chloro groups. A methoxy group is a potent activating group and directs incoming electrophiles to the ortho and para positions. stackexchange.comyoutube.com Conversely, chlorine atoms are deactivating yet also direct to the ortho and para positions. stackexchange.comlibretexts.org This interplay of electronic effects makes achieving specific regioselectivity for a polysubstituted target like 1-Bromo-2,4-dichloro-3-methoxybenzene challenging via this direct route.

For instance, the bromination of common dichloromethoxybenzene (dichloroanisole) isomers would not be expected to yield the desired product. The methoxy group's strong activating effect typically dominates the substitution pattern. mdpi.comwku.edu As illustrated in the table below, direct bromination of likely precursors leads to different isomers.

| Precursor (Dichloromethoxybenzene Isomer) | Activating/Directing Groups | Predicted Major Bromination Product(s) |

| 2,4-Dichloro-1-methoxybenzene | OMe (o,p-director), 2-Cl (o,p-director), 4-Cl (o,p-director) | 6-Bromo-2,4-dichloro-1-methoxybenzene |

| 2,6-Dichloro-1-methoxybenzene | OMe (o,p-director), 2-Cl (o,p-director), 6-Cl (o,p-director) | 4-Bromo-2,6-dichloro-1-methoxybenzene |

| 3,5-Dichloro-1-methoxybenzene | OMe (o,p-director), 3-Cl (o,p-director), 5-Cl (o,p-director) | 2-Bromo-3,5-dichloro-1-methoxybenzene and/or 4-Bromo-3,5-dichloro-1-methoxybenzene |

This table illustrates the predicted outcomes of electrophilic bromination based on established directing group effects in electrophilic aromatic substitution.

Directed Halogenation Approaches for Controlled Substitution Patterns

To overcome the inherent regioselectivity issues of standard electrophilic substitution, directed halogenation methods can be employed. Directed ortho-metalation (DoM) is a powerful technique where a substituent, known as a directed metalation group (DMG), coordinates to an organolithium reagent, facilitating deprotonation at a specific adjacent (ortho) position. wikipedia.orgorganic-chemistry.org The methoxy group is an effective DMG. wikipedia.orguwindsor.cauoc.gr

In principle, a precursor could be lithiated at a specific position ortho to the methoxy group, and the resulting aryllithium intermediate could be quenched with an electrophilic bromine source (e.g., Br₂, CBr₄). wikipedia.org

Example Reaction Scheme:

Anisole (B1667542) derivative + n-Butyllithium → ortho-Lithiated intermediate

ortho-Lithiated intermediate + Electrophile (e.g., Br₂) → ortho-Brominated product

However, for a target like this compound, this strategy is contingent on the availability of a precursor where an ortho position to the methoxy group is vacant and is the most acidic site. For example, starting with 2,4-dichloroanisole, the only available ortho position to the methoxy group is C6, which would not lead to the target isomer. Therefore, while DoM provides excellent regiocontrol, its applicability depends on a synthetic design that correctly places the directing group relative to the desired substitution site. organic-chemistry.org

Precursor-Based Synthesis and Functional Group Interconversions

When direct substitution methods are not viable, multi-step syntheses involving the transformation of pre-functionalized aromatic rings are employed.

Synthesis from Fluorinated or Iodinated Aromatic Compounds via Nucleophilic Aromatic Substitution for Methoxy Group Introduction

Nucleophilic Aromatic Substitution (SNAr) offers a powerful alternative to electrophilic substitution. masterorganicchemistry.comwikipedia.org This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. byjus.com The presence of multiple electron-withdrawing groups, such as halogens, activates the ring for nucleophilic attack. masterorganicchemistry.comwikipedia.org Fluorine is an excellent leaving group in many SNAr reactions due to its high electronegativity. byjus.comacgpubs.orgcore.ac.uk

A highly plausible route to this compound involves the SNAr reaction of a suitable polyhalogenated precursor with a methoxide (B1231860) source, such as sodium methoxide. A precursor like 1-Bromo-2,4-dichloro-3-fluorobenzene would be an ideal starting material. The fluorine atom at the C3 position is activated by the flanking chloro groups and would be displaced by the methoxide ion.

A patent describes a similar industrial process where a fluorine atom on a di-brominated ring is selectively replaced by a methoxy group using potassium carbonate in methanol (B129727), demonstrating the industrial viability of this approach. google.com Research has also shown the replacement of an aromatic fluorine with a methoxy group where the solvent itself can act as the reactant under certain conditions. nih.gov

| Precursor | Nucleophile/Conditions | Product | Notes |

| 2,4-Dinitrofluorobenzene | Methoxide Ion | 2,4-Dinitromethoxybenzene | Classic example of SNAr activated by nitro groups. libretexts.org |

| 1,4-Dibromo-2-fluorobenzene | K₂CO₃ / Methanol | 4-Bromo-2-methoxy-1-fluorobenzene | Demonstrates selective F displacement over Br. google.com |

| Pentafluorobenzoyl derivative | Methyl Iodide / DMF | para-Methoxytetrafluorobenzoyl derivative | Unexpected substitution where DMF solvent contributes to methoxy group formation. nih.gov |

| Highly fluorinated arenes | Various Nucleophiles | Substituted products | General reactivity of fluorinated arenes in SNAr. acgpubs.orgcore.ac.uk |

This table summarizes findings from various studies on the introduction of a methoxy group via Nucleophilic Aromatic Substitution.

Transformations of Related Dihalo-Bromobenzenes

The target molecule can also be assembled through the chemical modification of other polysubstituted benzenes. These functional group interconversions allow for the installation of the desired substituents in a stepwise manner. For instance, dihalo-substituted pentalenes have been synthesized and subsequently transformed using cross-coupling reactions, showcasing how existing halogen patterns can be used to build more complex molecules. nih.govumn.edu

A hypothetical sequence for the target compound could involve:

Starting with a bromo-dichloro-aniline.

Performing a Sandmeyer reaction to convert the amino group into an additional chloro or bromo group if needed.

Alternatively, a bromo-dichloro-phenol could be synthesized and the phenolic hydroxyl group subsequently methylated to form the target methoxybenzene derivative.

Strategies for Orthogonal Halogenation

Orthogonal halogenation refers to the selective introduction of different halogen atoms onto a molecule in a controlled sequence. This advanced strategy is essential for the synthesis of complex polyhalogenated compounds, as it prevents the formation of undesired isomers. nih.govrsc.org

Achieving the specific this compound pattern requires a synthetic plan where each halogenation step proceeds with high regioselectivity without affecting previously installed groups. This can be accomplished by leveraging the different reactivities of the halogens and employing a combination of synthetic techniques.

A possible, though complex, orthogonal strategy could be:

Directed ortho-Metalation: Start with 3,5-dichlorophenol. Protect the hydroxyl group, then perform a DoM to introduce bromine at the C2 position.

Functional Group Interconversion: Convert the protected hydroxyl group at C1 into a third chlorine atom.

Nucleophilic Aromatic Substitution (SNAr): The newly introduced chlorine at C1, now activated by three other halogens, could potentially be selectively substituted with a methoxy group.

This type of strategy requires careful selection of reagents and reaction conditions at each step to manage the competing reactivities of the different halogen sites. Recent advances have focused on metal-free methods for such regioselective halogenations, for example, by using cyclic biaryl hypervalent bromine and chlorine compounds as precursors. nih.govrsc.org

Sequential Introduction of Bromine and Chlorine Atoms

The synthesis of polysubstituted benzenes often necessitates a carefully planned sequence of electrophilic aromatic substitution reactions. Direct halogenation of anisole with bromine, for instance, yields primarily a mixture of ortho- and para-bromoanisole. acs.org To achieve a more complex pattern like that of the target molecule, a common strategy involves starting with a substrate that offers more controlled directing effects, such as an aniline (B41778) derivative.

A plausible synthetic pathway could begin with an appropriately substituted aniline. The powerful ortho-, para-directing nature of the amino group can be moderated by converting it to an acetanilide, which also provides steric hindrance to direct incoming electrophiles primarily to the para position. chemistrysteps.com For a hypothetical synthesis, one might start with an aniline that already contains some of the desired substituents, perform further halogenations, and then convert the amino group into the target methoxy group via a Sandmeyer-type reaction or diazotization followed by hydrolysis and subsequent methylation.

For example, the bromination of a dichlorinated precursor like 2,4-dichloroaniline (B164938) could be a key step. The amino group would direct the incoming bromine to the positions ortho and para to it. Following halogenation, the amino group can be diazotized and replaced with a methoxy group to furnish the final structure. This sequential approach, while often involving multiple steps, is essential for overcoming the inherent regioselectivity of simpler starting materials.

Table 1: Illustrative Conditions for Electrophilic Halogenation

| Reaction | Reagent & Catalyst | Conditions | Typical Outcome |

|---|---|---|---|

| Bromination of Dichlorobenzene | Bromine (Br₂), Ferric Chloride (FeCl₃) | Room temperature, ~3 hours | High yield of the brominated product (e.g., 1-bromo-2,4-dichlorobenzene). prepchem.com |

| Bromination of Anisole | Bromine (Br₂) in Acetic Acid | 25°C, non-catalytic | 98.4% para-bromoanisole and 1.6% ortho-bromoanisole. acs.org |

| Halogenation of Aniline | Bromine water | Room temperature | Rapid formation of 2,4,6-tribromoaniline (B120722) precipitate. byjus.com |

Catalytic Halogenation Techniques

Modern synthetic chemistry has moved towards catalytic methods to improve the efficiency and selectivity of halogenation reactions, offering alternatives to traditional Lewis acid-catalyzed electrophilic substitutions. wikipedia.orgmasterorganicchemistry.com These techniques can provide access to specific isomers that are difficult to obtain otherwise.

Visible-light-induced photocatalysis represents one such advanced method. mdpi.com Using a suitable photocatalyst, substrates like anisole derivatives can be efficiently brominated on the aromatic ring, often with high yields and selectivity. mdpi.com Another significant development is the use of transition metal catalysts for C-H activation and halogenation. For example, Pd(II)-catalyzed protocols have been developed for the meta-C-H bromination and chlorination of aniline and benzoic acid derivatives, which is a formidable challenge using conventional methods due to the strong ortho- and para-directing nature of these groups. nih.gov

Furthermore, organocatalysis, such as using aniline-based catalysts, has emerged as a powerful tool. Arylamines can react with N-halosuccinimides (NCS, NBS) to form an N-haloarylamine intermediate in situ. This intermediate then acts as a highly reactive yet selective electrophilic halogen source, capable of halogenating a wide range of aromatic and heteroaromatic compounds with high efficiency and selectivity. nih.gov The reactivity of such catalysts can be fine-tuned by altering the electronic properties of the aniline catalyst itself. nih.gov

Table 2: Comparison of Catalytic Halogenation Strategies

| Method | Catalyst System | Substrate Example | Key Feature |

|---|---|---|---|

| Photocatalysis | Visible Light / Photocatalyst | Anisole derivatives | Avoids harsh reagents, good yields for electron-rich arenes. mdpi.com |

| Palladium Catalysis | Pd(II) with specific directing groups | Aniline derivatives | Enables challenging meta-C-H halogenation. nih.gov |

| Aniline Organocatalysis | Arylamine / N-halosuccinimide | Heteroaromatics, Aromatics | Generates a reactive N-halo intermediate for selective halogen transfer. nih.gov |

Transition Metal-Catalyzed Coupling Reactions in Synthesis of Derivatives

This compound is an excellent substrate for further functionalization via transition metal-catalyzed cross-coupling reactions. The presence of three distinct C-X bonds (C-Br, C-Cl) with different reactivities allows for selective derivatization. The general reactivity trend for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl, making the C-Br bond the most likely site for initial reaction. wikipedia.org

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling is a versatile and widely used method for forming C-C bonds, particularly for creating biaryl structures. nih.govlibretexts.org The reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org Given its robustness, tolerance of various functional groups, and the commercial availability of boronic acids, it is a primary choice for derivatizing complex molecules. nih.govmdpi.com

When applied to this compound, the Suzuki-Miyaura reaction is expected to occur selectively at the C-Br bond due to its higher reactivity compared to the C-Cl bonds. mdpi.com This allows for the synthesis of a diverse range of 2,4-dichloro-3-methoxy-1,1'-biphenyl derivatives. The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, along with phosphine (B1218219) ligands and a base like potassium carbonate or potassium phosphate. mdpi.com

Other Palladium-Catalyzed Cross-Couplings (e.g., Negishi, Kumada)

Besides the Suzuki reaction, other palladium-catalyzed cross-couplings serve as powerful tools for C-C bond formation.

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the relatively high reactivity of organozinc compounds, which still allows for excellent functional group tolerance, including ketones, which might be reactive towards the more nucleophilic Grignard reagents used in Kumada coupling. wikipedia.orgyoutube.com The reaction mechanism proceeds through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Kumada coupling was one of the first cross-coupling methods developed and employs a Grignard reagent (organomagnesium halide) to couple with an organic halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by either nickel or palladium complexes. wikipedia.org While economically advantageous due to the low cost of Grignard reagents, its application can be limited by the high reactivity of the organomagnesium compound, which is less tolerant of sensitive functional groups. organic-chemistry.orgrsc.org The reactivity of the halide in Kumada couplings follows the expected trend, with bromides being more reactive than chlorides. nih.gov

For this compound, both Negishi and Kumada couplings would be expected to proceed selectively at the C-Br bond, providing alternative routes to biphenyl (B1667301) derivatives or for the introduction of alkyl or vinyl groups.

Ligand Effects and Site-Selectivity in Catalyzed Reactions

While the intrinsic reactivity difference between C-Br and C-Cl bonds typically dictates the site of reaction, modern catalysis has demonstrated that this selectivity can be altered or even reversed through the strategic choice of catalyst and ligands. mdpi.com This principle of "catalyst-controlled" site-selectivity is a frontier in synthetic chemistry. mdpi.comnih.gov

Research on dihalogenated heteroarenes has shown that the reaction outcome can be switched by modifying the catalyst system. nih.govwhiterose.ac.uk For example, in the cross-coupling of 2,4-dibromopyridine, using a standard mononuclear palladium catalyst with a sufficient amount of a phosphine ligand like triphenylphosphine (B44618) (PPh₃) results in typical coupling at the C2 position, which is electronically favored. nih.govwhiterose.ac.uk However, by reducing the ligand-to-palladium ratio or using conditions that promote the formation of multinuclear palladium clusters or nanoparticles, the selectivity can be switched to the C4 position. nih.govwhiterose.ac.ukwhiterose.ac.uk

These findings suggest that for a substrate like this compound, it may be possible to override the inherent C-Br reactivity and achieve coupling at one of the C-Cl positions. This would likely require specialized, bulky, and electron-rich phosphine ligands that can modulate the properties of the palladium catalyst to favor oxidative addition into the stronger C-Cl bond. nih.gov The ability to tune the site-selectivity through ligand modification dramatically expands the synthetic utility of polyhalogenated building blocks.

Table 3: Factors Influencing Site-Selectivity in Cross-Coupling of Dihaloarenes

| Factor | Influence on Selectivity | Example |

|---|---|---|

| Bond Dissociation Energy | C-I > C-Br > C-Cl reactivity is generally favored. | Standard Suzuki, Negishi, and Kumada couplings. |

| Steric Hindrance | Less hindered positions are typically more reactive. | Coupling may favor a para-halogen over a sterically crowded ortho-halogen. |

| Ligand/Catalyst System | Can override intrinsic reactivity to switch the site of coupling. | In 2,4-dibromopyridine, low PPh₃/Pd ratios or Pd clusters favor C4 coupling over the electronically preferred C2 site. nih.govwhiterose.ac.uk |

| Additives/Salts | Can stabilize specific catalyst species to influence selectivity. | The presence of certain salts can be crucial for enabling atypical site-selectivity. whiterose.ac.ukwhiterose.ac.uk |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is fundamentally different from the more common electrophilic aromatic substitution. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (such as a nitro group, -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

The mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This step is typically the rate-determining step.

Elimination: The leaving group is expelled, restoring the aromaticity of the ring. youtube.com

The compound this compound is not a suitable substrate for SNAr reactions under typical conditions. The substituents on the ring are two halogens (weakly deactivating) and a methoxy group (electron-donating). masterorganicchemistry.com There are no strong electron-withdrawing groups to stabilize the negative charge of the required Meisenheimer intermediate. Therefore, attempts to react this compound with common nucleophiles (e.g., alkoxides, amines) would likely fail or require extremely harsh conditions.

For SNAr to become a viable pathway for derivatives of this compound, the aromatic ring would need to be functionalized with powerful electron-withdrawing groups. For instance, if a nitro group were introduced onto the ring at a position ortho or para to one of the chlorine atoms, that specific chlorine could potentially be displaced by a strong nucleophile.

Investigation of Activating Group Effects on SNAr for Methoxybenzene Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the synthesis of highly substituted aromatic compounds. Unlike electrophilic aromatic substitution, which is accelerated by electron-donating groups, SNAr typically requires the presence of strong electron-withdrawing groups (EWGs) to make the aromatic ring susceptible to attack by a nucleophile. byjus.com The reaction generally proceeds via an addition-elimination mechanism, which is contingent on the stabilization of a negatively charged intermediate. libretexts.org

The SNAr mechanism involves two principal steps:

Attack by the nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate. libretexts.org

Loss of the leaving group from the intermediate, which restores the aromaticity of the ring. libretexts.org

The role of the methoxy group in such a system is complex. While it donates electron density through resonance, its oxygen atom is also electronegative, contributing a slight inductive withdrawal. In a polyhalogenated system, the primary activating groups for the SNAr reaction are the halogens (and other EWGs like nitro groups), which are essential for stabilizing the negative charge of the intermediate. byjus.com The methoxy group itself can be the target for displacement if a suitable nucleophile is used, as seen in the conversion of 2-fluoro-4-bromobenzaldehyde to 4-bromo-2-methoxybenzaldehyde (B1278859) using methanol and potassium carbonate.

Mechanistic Insights into Meisenheimer Complex Formation in Polyhalogenated Systems

The key intermediate in the SNAr mechanism is the Meisenheimer complex , a 1:1 adduct formed between the electron-poor aromatic compound and the attacking nucleophile. wikipedia.org This complex is a negatively charged, non-aromatic cyclohexadienyl anion where the carbon atom at the site of attack becomes sp³-hybridized. libretexts.org The stability of the Meisenheimer complex is the determining factor for the feasibility of an SNAr reaction. nih.gov

The formation and stabilization of this complex are critically dependent on the substituents present on the aromatic ring. wikipedia.org In polyhalogenated systems, such as those related to this compound, the multiple halogen atoms act as potent electron-withdrawing groups through their inductive effect. This withdrawal of electron density from the ring is crucial for two reasons:

It lowers the energy barrier for the initial attack by the nucleophile.

It effectively stabilizes the resulting negative charge on the anionic Meisenheimer complex by delocalizing it across the aromatic system. libretexts.org

The general mechanism is illustrated below:

Addition Step: A nucleophile attacks the carbon atom attached to a leaving group (e.g., a halogen). This breaks the aromaticity and forms the tetrahedral Meisenheimer complex. The negative charge is delocalized, with resonance structures showing the charge residing on the ortho and para positions relative to the point of attack. libretexts.org

Elimination Step: The leaving group departs, taking its bonding electrons with it. This step restores the aromatic π-system and results in the final substituted product. libretexts.org

Historically, Meisenheimer complexes were first identified in reactions of polynitro-aromatic compounds with alkoxides. wikipedia.org For example, the reaction of 2,4,6-trinitroanisole with sodium methoxide yields a stable and isolable Meisenheimer salt. wikipedia.orgnih.gov While halogens are less powerful at stabilizing the negative charge than nitro groups, the cumulative effect of multiple halogens in a polyhalogenated system provides the necessary electronic deficiency for the Meisenheimer intermediate to form and for the SNAr reaction to proceed. nih.gov

Decarboxylative Bromination as a Synthetic Tool

Decarboxylative bromination represents a powerful and modern method for the synthesis of aryl bromides from readily available aromatic carboxylic acids. nih.gov This transformation, which involves the replacement of a carboxyl group with a bromine atom, provides a strategic alternative to traditional electrophilic bromination, particularly for electron-rich systems where selectivity can be an issue. nih.gov The process is a type of halodecarboxylation reaction. nih.govacs.org

Recent advancements have led to the development of transition-metal-free protocols that operate under mild conditions. These methods are often advantageous over classic named reactions like the Hunsdiecker reaction, which required the use of silver salts and could suffer from harsh conditions and stoichiometric byproducts. nih.gov A general approach involves reacting an aromatic carboxylic acid with a suitable brominating agent.

A notable study demonstrated an efficient decarboxylative bromination of various electron-rich aromatic acids. nih.gov The reaction conditions and yields for several substrates are summarized in the table below, highlighting the method's applicability to methoxy-substituted systems.

| Substrate (Benzoic Acid Derivative) | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxybenzoic acid | N-Bromosuccinimide (NBS) & Oxone® | Acetonitrile/Water | 80 | 12 | 95 |

| 2-Methoxybenzoic acid | N-Bromosuccinimide (NBS) & Oxone® | Acetonitrile/Water | 80 | 12 | 88 |

| 3,4-Dimethoxybenzoic acid | N-Bromosuccinimide (NBS) & Oxone® | Acetonitrile/Water | 80 | 12 | 92 |

| 4-Hydroxybenzoic acid | N-Bromosuccinimide (NBS) & Oxone® | Acetonitrile/Water | 80 | 12 | 75 |

| Benzoic acid | N-Bromosuccinimide (NBS) & Oxone® | Acetonitrile/Water | 80 | 12 | <20 |

The mechanism of these modern decarboxylative halogenations can be complex and may not always involve free radicals, which were characteristic of older methods. nih.gov For electron-rich substrates, the reaction is believed to proceed through an electrophilic attack on the ring followed by decarboxylation. This synthetic tool is particularly valuable as it leverages the vast chemical space of commercially available benzoic acids to access functionalized aryl halides. princeton.edu

Mechanistic Investigations of Chemical Transformations

Elucidation of Electrophilic Aromatic Substitution Reaction Pathways for Halogenation

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring. libretexts.org In the case of 1-Bromo-2,4-dichloro-3-methoxybenzene, the existing substituents direct the position of any subsequent substitution. The methoxy (B1213986) group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The halogen atoms (-Br, -Cl) are deactivating yet also ortho-para directing.

The only available position on the ring for substitution is C6. The methoxy group at C3 strongly activates the ortho position C6. The chlorine at C2 and C4 also direct to the C6 position (ortho to C2 and meta to C4, but the ortho-directing effect is stronger). Therefore, further halogenation is strongly directed to the C6 position.

Halogenation of benzene and its derivatives requires a catalyst to polarize the halogen molecule, making it a more potent electrophile. libretexts.orglibretexts.org For chlorination (Cl₂) or bromination (Br₂), a Lewis acid such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃) is typically employed. quora.comchemguide.co.uk

The catalyst interacts with the halogen (X₂), creating a more electrophilic species (e.g., Br⁺ in the form of a Br-Br-FeBr₃ complex) that can be attacked by the aromatic ring. libretexts.orglibretexts.org The reaction proceeds through a two-step mechanism:

Formation of the Sigma Complex: The π electrons of the aromatic ring attack the polarized halogen, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base, such as the AlCl₄⁻ or FeCl₄⁻ ion formed during the catalytic step, removes a proton from the carbon atom bearing the new halogen, restoring the ring's aromaticity. chemguide.co.ukmasterorganicchemistry.com

For this compound, the activating -OCH₃ group enhances the reaction rate, despite the deactivating presence of the three halogen substituents. The regioselectivity is unequivocally directed to the C6 position due to the combined directing effects of the existing groups.

Computational modeling, often using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. These models can calculate the electron density at various positions on the aromatic ring, predicting the most likely site for electrophilic attack. For this compound, computational analysis would confirm that the highest electron density is at the C6 position, making it the most nucleophilic and susceptible to attack.

Furthermore, these models can determine the relative energies and stabilities of the possible sigma complex intermediates. The stability of the intermediate is crucial, as its formation is the rate-determining step of the reaction. masterorganicchemistry.com Modeling would show that the positive charge of the arenium ion formed by attack at C6 is most effectively stabilized by resonance, particularly involving the electron-donating methoxy group at the C3 position.

Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, reactions like the Suzuki-Miyaura and Heck couplings are highly relevant. wiley-vch.de These reactions typically proceed through a catalytic cycle involving a Palladium(0) species. libretexts.orguwindsor.ca

The general mechanism consists of three main steps: libretexts.orgnih.gov

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the haloarene, forming an organopalladium(II) complex. wikipedia.orglibretexts.org

Transmetalation (Suzuki) or Migratory Insertion (Heck):

In the Suzuki reaction , an organoboron compound (R-BY₂) transfers its organic group to the palladium(II) complex in the presence of a base. libretexts.orgorganic-chemistry.orgwikipedia.org

In the Heck reaction , an alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgnih.gov

A key aspect of cross-coupling with polyhalogenated substrates is selectivity. The oxidative addition step is generally faster for heavier halogens. Thus, the reactivity order is C-I > C-Br > C-Cl. nih.gov This allows for the selective functionalization of the C-Br bond in this compound while leaving the C-Cl bonds intact, by carefully choosing the reaction conditions.

| Component | Example for Suzuki Reaction | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner; C-Br bond is the primary reaction site. |

| Organometallic Reagent | Arylboronic acid (Ar-B(OH)₂) | Nucleophilic partner, source of the new C-C bond. wikipedia.org |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the reaction cycle (oxidative addition, etc.). libretexts.orgwikipedia.org |

| Ligand | Triphenylphosphine (B44618) (PPh₃), PCy₃ | Stabilizes the palladium center and influences reactivity. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, NaOEt | Activates the organoboron reagent for transmetalation. organic-chemistry.orgnih.gov |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate. nih.gov |

Oxidative Addition, Transmetalation, and Reductive Elimination Steps

Palladium-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, with the catalytic cycle classically described by three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is often the rate-determining step in cross-coupling reactions, involving the insertion of a low-valent metal catalyst, typically Pd(0), into the carbon-halogen bond of the aryl halide. researchgate.net For this compound, the oxidative addition occurs at the carbon-bromine bond, which is significantly more reactive than the carbon-chlorine bonds. The electron-withdrawing nature of the two chlorine atoms and the steric hindrance imposed by the substituents on the benzene ring influence the kinetics of this step. Studies on related aryl halides show that the reaction rate can be modulated by the organometallic reagent used in the subsequent transmetalation step, suggesting the formation of heterobimetallic complexes that affect the palladium catalyst's activity. researchgate.net

Transmetalation: Following oxidative addition, the resulting Aryl-Pd(II)-Halide complex undergoes transmetalation. In this step, an organometallic reagent (e.g., organozinc in Negishi coupling, organoboron in Suzuki coupling, or organotin in Stille coupling) transfers its organic group to the palladium center, displacing the halide. The nature of the organometallic reagent and the presence of additives, such as salts like LiBr, can profoundly impact this step by influencing the aggregation state and reactivity of the transmetalating agent. researchgate.net For instance, in Suzuki couplings, a base is typically required to convert the organoboron species into a more nucleophilic borate (B1201080) complex, which then participates in the transmetalation. scielo.br

Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. The two organic groups bound to the Pd(II) center are eliminated to form the coupled product. The rate and facility of reductive elimination are highly dependent on the steric and electronic properties of the ligands on the palladium and the nature of the coupling partners. uleth.ca For many Aryl-Pd(II)-R complexes, this step is facile. However, the electronic properties of the aryl group play a crucial role; for example, in the reductive elimination of arylnitriles, electron-donating substituents on the aryl ligand accelerate the reaction, a trend that is distinct from many other reductive eliminations. nih.gov In the case of this compound, the electronically modified 2,4-dichloro-3-methoxyphenyl group would influence the electron density at the palladium center, thereby affecting the kinetics of reductive elimination.

| Catalytic Step | Description | Influencing Factors for this compound |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | C-Br bond reactivity, steric hindrance, electronic effects of Cl and OMe groups, presence of other reagents. researchgate.net |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Choice of organometallic reagent (e.g., boronic acid), presence of bases or salt additives. researchgate.netscielo.br |

| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0). | Electronic character of the 2,4-dichloro-3-methoxyphenyl group, nature of the coupling partner, and ligand environment. uleth.canih.gov |

Catalyst Deactivation and Ligand Control

The efficiency of palladium-catalyzed reactions is often hampered by catalyst deactivation pathways. A common issue is the formation of palladium black, an inactive form of elemental palladium that precipitates from the reaction mixture, reducing the concentration of the active homogeneous catalyst. researchgate.net This aggregation can be influenced by reaction conditions and the stability of the catalyst complex.

Ligands, particularly phosphines and N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the palladium catalyst and controlling its reactivity and longevity. The choice of ligand can prevent catalyst degradation and influence the rates of the individual steps in the catalytic cycle. researchgate.net For example, certain ligands can counteract the formation of less active bimetallic complexes or prevent the degradation of the catalyst itself. researchgate.net The presence of salt additives, such as lithium chloride (LiCl), has been shown to prevent catalyst deactivation in some systems, highlighting the complexity of the reaction environment. researchgate.net

Analysis of Reaction Intermediates and Transition States

Understanding a reaction mechanism requires the identification and characterization of transient species like reaction intermediates and transition states. nih.gov While these species are often highly reactive and short-lived, their existence can be inferred through a combination of kinetic studies, trapping experiments, and modern analytical techniques like electrospray ionization mass spectrometry (ESI-MS) and NMR spectroscopy. researchgate.netnih.gov

In palladium-catalyzed cross-coupling reactions, key intermediates include the initial Pd(0)L_n complex, the oxidative addition product [Ar-Pd(II)(L_n)-X], and the transmetalated species [Ar-Pd(II)(L_n)-R]. ESI-MS studies have been instrumental in observing such intermediates, including heterobimetallic Pd-Zn complexes in Negishi couplings, which provided crucial insights into how organozinc reagents can modulate catalyst activity. researchgate.net

Computational studies are invaluable for elucidating the structures and energetics of transition states, which are not directly observable. acs.org For instance, computational analyses of reductive elimination have revealed details about the geometry and electronic distribution of the transition state, showing how it can differ significantly depending on the nature of the eliminating groups. nih.gov Similarly, the transition states for enantioselective reactions can be modeled to understand the origin of stereocontrol, often revealing key noncovalent interactions, such as π-π stacking, that stabilize one transition state over another. acs.org For a molecule like this compound, computational modeling could predict the transition state energies for oxidative addition at the C-Br versus C-Cl bonds, providing a theoretical basis for the observed selectivity.

Regioselectivity and Stereoselectivity in the Synthesis and Reactions of this compound and its Analogs

Regioselectivity: The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the position of incoming substituents (regioselectivity). In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the new substituent. For example, in the synthesis of related bromo-methoxy-benzoate analogs, the bromination of a methoxy-substituted ring is highly regioselective, directed by the activating methoxy group. nsf.gov The synthesis of this compound itself would likely involve a multi-step sequence where the directing effects of the chloro and methoxy groups are carefully orchestrated.

In cross-coupling reactions of di- or poly-halogenated substrates, regioselectivity is also a critical issue. Generally, the reaction occurs selectively at the most reactive carbon-halogen bond. The order of reactivity is typically C-I > C-Br > C-Cl. Therefore, for this compound, cross-coupling reactions would be expected to occur exclusively at the carbon-bromine bond. This selective reactivity is a powerful tool in organic synthesis, allowing for the sequential functionalization of polyhalogenated aromatics. Studies on the inverse electron demand Diels-Alder reaction for the synthesis of 3-bromo-4-aryl pyridazines have shown exclusive regioselectivity, where the other possible isomer was never observed. uzh.ch

| Reaction Type | Example Analog | Observed Regioselectivity | Reference |

| Aromatic Bromination | Methyl 4-methoxybenzoate | Bromination occurs at position 3, ortho to the methoxy group. | nsf.gov |

| Aromatic Bromination | Methyl 3-methoxybenzoate | Bromination occurs at position 2, ortho to the methoxy group. | nsf.gov |

| Diels-Alder Cycloaddition | 3-Bromo-tetrazine with silyl-enol ethers | Exclusive formation of 3-bromo-4-aryl-pyridazines. | uzh.ch |

Stereoselectivity: While this compound is an achiral molecule, it can be used as a substrate in reactions that generate new stereocenters. In such cases, controlling the stereochemical outcome (stereoselectivity) is paramount. Asymmetric catalysis, often employing chiral ligands, is the most common strategy to achieve high enantioselectivity. preprints.org Mechanistic investigations into enantioselective processes have shown that noncovalent interactions between the substrate, catalyst, and reagents in the transition state are responsible for stereochemical control. acs.org For example, in anion-binding catalysis, hydrogen bonding and π-π stacking interactions can create a highly ordered chiral environment that dictates the facial selectivity of a nucleophilic attack. acs.org If this compound were used in an asymmetric cross-coupling reaction, the choice of a suitable chiral ligand would be essential to induce enantioselectivity in the product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and 2D NMR Techniques for Connectivity and Isomer Differentiation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, chloro, and methoxy substituents. The proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 5 (H-5). Similarly, H-5 would present as a doublet. The methoxy protons would be observed as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display nine unique signals, corresponding to the six aromatic carbons, the methoxy carbon, and the two carbons of the ethyl group if present as a substituent, which is not the case here. The chemical shifts of the aromatic carbons are significantly affected by the electronegativity and resonance effects of the substituents. The carbon atoms directly bonded to the halogens (C-1, C-2, C-4) will experience a downfield shift. The carbon bearing the methoxy group (C-3) will also be shifted downfield. The methoxy carbon itself will have a characteristic chemical shift around 55-65 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the connectivity. A COSY spectrum would show a correlation between the two aromatic protons (H-5 and H-6), confirming their adjacent relationship. An HSQC spectrum would correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of the protonated aromatic carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the structure by showing correlations between protons and carbons that are two or three bonds away, for instance, between the methoxy protons and C-3.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-5 | 7.2 - 7.5 | - | d |

| H-6 | 7.0 - 7.3 | - | d |

| OCH₃ | 3.8 - 4.0 | 58 - 62 | s |

| C-1 | - | 115 - 120 | s |

| C-2 | - | 130 - 135 | s |

| C-3 | - | 150 - 155 | s |

| C-4 | - | 128 - 133 | s |

| C-5 | - | 125 - 130 | d |

| C-6 | - | 110 - 115 | d |

Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.

Conformational Analysis via NMR

The presence of a methoxy group flanked by two chloro substituents introduces the possibility of restricted rotation around the C-O bond. The conformation of the methoxy group, whether it lies in the plane of the aromatic ring or is twisted out of the plane due to steric hindrance, can have a significant impact on the chemical shifts of the nearby protons and carbons. beilstein-journals.org In sterically hindered methoxybenzenes, the methoxy group is often forced out of the plane of the ring. beilstein-journals.org This conformational preference can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which can detect through-space interactions between the methoxy protons and the adjacent aromatic proton (H-5). The magnitude of the NOE enhancement can provide qualitative information about the proximity of these groups and thus the preferred conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

Characteristic Vibrational Modes of C-Br, C-Cl, and C-O Bonds in Aromatic Systems

The IR and Raman spectra of 1-Bromo-2,4-dichloro-3-methoxybenzene will be characterized by several key vibrational modes:

C-Br Stretching: The C-Br stretching vibration in aromatic compounds typically appears in the low-frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibrations are expected in the range of 600-800 cm⁻¹. The presence of two chlorine atoms may lead to two distinct stretching bands corresponding to symmetric and asymmetric vibrations.

C-O Stretching: The C-O stretching of the methoxy group in anisoles gives rise to two characteristic bands. An asymmetric stretching vibration is typically observed around 1250 cm⁻¹, and a symmetric stretching vibration appears near 1040 cm⁻¹. mdpi.com

Aromatic C-H Stretching: These vibrations are expected in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring typically produce a series of bands in the 1400-1600 cm⁻¹ region.

Correlation with Molecular Structure and Symmetry

The number and activity (IR or Raman active) of the vibrational modes are governed by the molecule's symmetry. For this compound, which has a low degree of symmetry, most of the fundamental vibrations are expected to be active in both IR and Raman spectra. The specific frequencies and intensities of these bands can be influenced by the electronic and steric interactions between the substituents. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with experimental data, aiding in the detailed assignment of the observed bands. rsc.org

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| CH₃ Stretch (asymmetric) | ~2960 | IR, Raman |

| CH₃ Stretch (symmetric) | ~2850 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| CH₃ Bending | 1430 - 1470 | IR |

| C-O Stretch (asymmetric) | ~1250 | IR, Raman |

| C-O Stretch (symmetric) | ~1040 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Note: These are predicted frequency ranges based on typical values for the respective functional groups.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₅BrCl₂O), the expected monoisotopic mass can be calculated with high accuracy. The isotopic pattern observed in the mass spectrum is particularly informative due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopic variants (M+2, M+4, M+6), which provides a definitive signature for the presence of one bromine and two chlorine atoms.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for halogenated aromatic ethers include:

Loss of a methyl group (-CH₃): This would result in a significant fragment ion at [M-15]⁺.

Loss of a methoxy radical (-OCH₃): This would lead to a fragment at [M-31]⁺.

Loss of a halogen atom: The loss of a bromine atom ([M-79]⁺ or [M-81]⁺) or a chlorine atom ([M-35]⁺ or [M-37]⁺) are also probable fragmentation pathways.

Cleavage of the ether bond: This can lead to the formation of a dichlorobromophenoxy cation or related fragments.

Analysis of these fragmentation patterns, in conjunction with the high-resolution mass data, allows for the confirmation of the molecular formula and provides strong evidence for the proposed structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light primarily involves π→π* transitions within the benzene ring chromophore.

The UV spectrum of unsubstituted benzene typically displays three absorption bands: an intense E1 band (or primary band) around 184 nm, a less intense E2 band (also a primary band) near 204 nm, and a weak, fine-structured B band (secondary band) around 256 nm. spcmc.ac.in The E1 and E2 bands arise from allowed transitions, while the B band results from a symmetry-forbidden transition that becomes partially allowed through vibrational coupling. spcmc.ac.in

Substitution on the benzene ring significantly influences the position (wavelength) and intensity (molar absorptivity) of these absorption bands. The substituents on this compound—one methoxy group (-OCH₃), two chloro groups (-Cl), and one bromo group (-Br)—modify the electronic structure of the benzene ring and thus its UV-Vis spectrum.

Methoxy Group (-OCH₃): The methoxy group is an auxochrome, a group with non-bonding electrons (n-electrons) that can interact with the π-electron system of the ring through resonance (n-π conjugation). This interaction raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), decreasing the energy gap for π→π* transitions. The result is a bathochromic shift (or red shift) to longer wavelengths and a hyperchromic effect (increase in intensity), particularly for the E2 and B bands. spcmc.ac.in

Halogen Groups (-Cl, -Br): Halogens exhibit a dual effect. They are inductively electron-withdrawing due to their high electronegativity, which can lower the energy of the molecular orbitals. However, they also possess lone pairs of electrons that can participate in resonance, similar to the methoxy group, leading to a bathochromic shift. For halobenzenes, the resonance effect generally outweighs the inductive effect in UV-Vis spectroscopy, resulting in red shifts of the primary and secondary bands.

For a multi-substituted benzene derivative like this compound, the net effect on the spectrum is a combination of the contributions from each substituent. The cumulative bathochromic shifts from the four substituents are expected to move the E2 and B bands to significantly longer wavelengths compared to benzene. up.ac.za The fine vibrational structure of the B band, characteristic of unsubstituted benzene, is typically lost upon substitution. spcmc.ac.in The solvent can also influence the spectrum; a slight redshift (bathochromic shift) may be observed in less polar solvents compared to more polar ones due to solvatochromic effects. acs.org

Table 1: Predicted UV-Vis Absorption Characteristics for this compound

| Benzene Band | Typical λmax (nm) | Transition | Expected Effect of Substituents (-OCH₃, -Cl, -Br) |

|---|---|---|---|

| E1 Band | ~184 | π → π* (Allowed) | Bathochromic Shift |

| E2 Band | ~204 | π → π* (Allowed) | Significant Bathochromic Shift & Hyperchromic Effect |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related halogenated methoxybenzene derivatives provides significant insight into the structural features that would be expected. For example, the crystal structure of 1-Bromo-4-chloro-2,5-dimethoxybenzene offers a valuable proxy for understanding the molecular geometry. nih.gov

In the solid-state structure of this related compound, the methoxy groups lie nearly in the same plane as the benzene ring, with a small dihedral angle of 8.8 (4)° between the ring plane and the C-O-C plane of the methoxy group. nih.gov This planarity suggests favorable conjugation between the oxygen lone pairs and the aromatic π-system. The molecule was noted to sit on a crystallographic inversion center, leading to a disordered arrangement where the bromine and chlorine atoms share halogen sites. nih.gov

For this compound, a crystallographic analysis would precisely define:

The C-Br, C-Cl, C-C, and C-O bond lengths and the internal angles of the benzene ring.

The planarity of the substituted benzene ring.

The dihedral angle between the plane of the benzene ring and the methoxy group's C-O-C plane, indicating the degree of steric hindrance from the adjacent ortho-substituents (the bromine and chlorine atoms).

Intermolecular interactions, such as weak Br···O interactions, which are observed in other brominated aromatic structures and can influence crystal packing. nih.govresearchgate.net Other potential interactions include π-π stacking between the aromatic rings of adjacent molecules. acs.org

The table below presents the crystallographic data for the related compound, 1-Bromo-4-chloro-2,5-dimethoxybenzene, illustrating the type of information obtained from an X-ray diffraction experiment. nih.gov

Table 2: Representative Crystal Structure Data for a Related Compound: 1-Bromo-4-chloro-2,5-dimethoxybenzene

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈BrClO₂ |

| Molecular Weight | 251.50 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.3804 (7) |

| b (Å) | 8.2586 (10) |

| c (Å) | 8.6337 (11) |

| β (°) | 90.853 (6) |

| Volume (ų) | 454.89 (9) |

| Z (Molecules/Unit Cell) | 2 |

| Temperature (K) | 90 |

Data sourced from a study on 1-Bromo-4-chloro-2,5-dimethoxybenzene. nih.gov

Chemical Reactivity and Transformations

Grignard Reagent Formation and Subsequent Reactions

The bromine atom in this compound is expected to be more reactive towards magnesium than the chlorine atoms, allowing for the selective formation of a Grignard reagent. This organometallic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. The preparation of Grignard reagents from bromoanisole compounds is a well-established process.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. This compound can participate in this reaction, with the bromine atom being the more reactive site for oxidative addition to the palladium(0) catalyst. Coupling with various boronic acids or esters would lead to the formation of biaryl compounds. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemicalbook.com

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. acs.org Similar to the Suzuki coupling, the bromine atom of this compound would be the preferred site for this palladium-catalyzed reaction. Coupling with primary or secondary amines would yield the corresponding aniline (B41778) derivatives. The choice of ligand and base is crucial for the success of this transformation.

Chemical Reactivity and Derivatization of 1 Bromo 2,4 Dichloro 3 Methoxybenzene

The chemical behavior of 1-Bromo-2,4-dichloro-3-methoxybenzene is dictated by the interplay of its four substituents on the aromatic ring. The methoxy (B1213986) group is an activating, ortho-para director, while the halogen atoms (bromine and chlorine) are deactivating, yet also ortho-para directing, for electrophilic aromatic substitution. The presence of multiple halogens of different types (bromine and chlorine) offers opportunities for selective functionalization, primarily through metal-mediated reactions.

Environmental Chemistry and Degradation Pathways

Abiotic Transformation Processes in Aquatic and Atmospheric Environments

Abiotic transformations are chemical reactions that occur in the environment without the involvement of microorganisms. For 1-Bromo-2,4-dichloro-3-methoxybenzene, these processes include photolysis, hydrolysis, oxidation, and reduction.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For aryl halides like this compound, the carbon-halogen bonds (C-Br and C-Cl) are generally resistant to hydrolysis under typical environmental pH and temperature conditions. acs.orgsavemyexams.comdoubtnut.com This is attributed to the partial double-bond character of the C-X bond due to resonance with the benzene (B151609) ring, which strengthens the bond and makes it less susceptible to nucleophilic attack by water. savemyexams.comdoubtnut.com While extreme conditions, such as high temperatures or the presence of strong alkaline conditions, can promote hydrolysis, these are not characteristic of most natural aquatic environments. acs.org

Table 1: General Hydrolysis Rates of Related Aryl Halides

This table presents generalized data for related compounds to infer the behavior of this compound, as specific data is unavailable.

| Compound Type | General Rate of Hydrolysis at Ambient Temperature | Influencing Factors |

| Aryl Chlorides | Very slow to negligible savemyexams.com | Ring-activating groups (e.g., nitro groups) can increase the rate acs.org |

| Aryl Bromides | Very slow to negligible | Similar to aryl chlorides, with the C-Br bond being slightly weaker than the C-Cl bond |

Oxidation: In the environment, oxidation is often mediated by reactive oxygen species such as hydroxyl radicals (•OH), which are produced photochemically. The benzene ring of this compound is susceptible to attack by these radicals, potentially leading to the formation of hydroxylated derivatives. The methoxy (B1213986) group is an electron-donating group and can influence the position of radical attack on the aromatic ring. cdnsciencepub.com The benzene ring itself is generally resistant to strong oxidizing agents like potassium permanganate. pressbooks.pub

Reduction: Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is another potential transformation pathway, particularly in anoxic environments like sediments and groundwater. This process is typically mediated by reduced iron minerals or other reducing agents present in the environment. For polyhalogenated aromatic compounds, reductive dehalogenation can occur sequentially, with bromine often being more readily removed than chlorine.

Biodegradation Mechanisms in Environmental Matrices (e.g., soil, water)

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in determining the ultimate fate of many environmental contaminants.

Specific microbial degradation studies on this compound are not documented in the available scientific literature. However, research on the biodegradation of haloanisoles and other halogenated aromatic compounds provides insights into potential pathways. nih.gov Haloanisoles are often formed in the environment through the microbial O-methylation of halophenols. etslabs.commdpi.comencyclopedia.pub

The biodegradation of halogenated aromatic compounds can be initiated by various enzymatic systems. nih.gov Under aerobic conditions, dioxygenase enzymes can attack the aromatic ring, leading to the formation of catechols. These intermediates can then undergo ring cleavage and further degradation. nih.gov The presence and position of the halogen and methoxy substituents on the benzene ring will significantly influence the susceptibility of the compound to microbial attack and the specific enzymes involved. For instance, some microorganisms have been shown to degrade chlorinated and brominated compounds, though the rates and pathways can vary widely. frontiersin.org

Due to the lack of specific degradation studies for this compound, no stable or transient metabolites have been definitively identified for this compound. Based on the degradation pathways of other haloaromatic compounds, potential initial transformation products could include:

Hydroxylated derivatives: Formed through oxidative processes.

Dehalogenated products: Resulting from reductive dehalogenation, where either a bromine or a chlorine atom is replaced by hydrogen.

Demethylated products: Cleavage of the methoxy group to form a phenol.

Ring-cleavage products: Following enzymatic attack on the aromatic ring.

Studies on related compounds like pentachlorobiphenyl have identified metabolites such as 1,2,4-benzenetriol, which is involved in several degradation pathways. frontiersin.org The biodegradation of other complex molecules has also shown the formation of various transient and stable metabolites. nih.govnih.gov

Table 2: Potential Metabolites from the Biodegradation of Structurally Similar Compounds

This table is speculative and based on degradation pathways of related haloaromatic compounds.

| Potential Metabolite | Potential Formation Pathway |

| Dichlorobromophenol | Demethylation |

| Monochlorobromomethoxybenzene | Reductive dehalogenation |

| Dichloromethoxybenzene | Reductive dehalogenation |

| Dichlorobromocatechol | Oxidation (ring hydroxylation) |

Formation of Degradation By-Products in Disinfection Processes

Water disinfection processes, such as chlorination, can lead to the formation of disinfection by-products (DBPs) through the reaction of disinfectants with organic matter present in the water. engineering.org.cnepa.govnih.gov While there is no direct evidence to suggest that this compound is a significant precursor for regulated DBPs like trihalomethanes (THMs) or haloacetic acids (HAAs), its presence in water undergoing disinfection could potentially lead to the formation of other halogenated by-products.

If this compound were to react with disinfectants, the nature of the by-products would depend on the type of disinfectant used (e.g., chlorine, ozone, chloramine) and the reaction conditions. epa.gov The reaction could potentially involve the addition of more halogen atoms, oxidation of the methoxy group, or cleavage of the aromatic ring, leading to a variety of smaller, halogenated organic molecules. However, without specific studies, the formation of any particular degradation by-product remains speculative.

Identification of By-Products under Simulated Environmental Conditions

No specific studies identifying the by-products of this compound under simulated environmental conditions have been found. However, based on the degradation of other halogenated aromatic compounds, several transformation pathways can be postulated.

Under aerobic conditions, microbial degradation is anticipated to proceed through oxidative dehalogenation and demethylation. This could potentially lead to the formation of various chlorinated and brominated phenols and catechols. Subsequent ring cleavage would likely produce smaller organic acids.

Photodegradation in aqueous environments or on soil surfaces is another potential degradation pathway. This process, driven by sunlight, could involve the reductive dehalogenation of the bromo- and chloro-substituents, leading to less halogenated benzene derivatives. The methoxy group may also be susceptible to photochemical cleavage.

It is important to note that incomplete degradation could result in the formation of various transformation products, which may have their own environmental significance.

Environmental Persistence and Mobility Studies

Specific data on the environmental persistence and mobility of this compound are not available. However, its chemical structure—a halogenated aromatic ether—suggests a moderate to high degree of persistence in the environment. The presence of multiple halogen atoms generally increases a compound's resistance to biodegradation. nih.gov

The mobility of this compound in soil and water will be governed by its physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow). Given its likely low water solubility and high lipophilicity (a characteristic of similar compounds like polybrominated diphenyl ethers), it is expected to adsorb strongly to soil organic matter and sediments. nih.gov This would limit its mobility in the aqueous phase but could lead to its accumulation in solid environmental matrices.

Analytical Methodologies for Detection and Quantification in Environmental Samples (excluding human/clinical samples)

While no methods have been specifically validated for this compound, established analytical techniques for other halogenated organic compounds are applicable for its detection and quantification in environmental samples such as water and soil.

Gas chromatography (GC) coupled with an electron capture detector (GC-ECD) is a highly sensitive method for the analysis of halogenated compounds. nih.gov For more definitive identification and quantification, gas chromatography-mass spectrometry (GC-MS) would be the preferred method. The mass spectrum would provide a unique fragmentation pattern for the compound, allowing for its unambiguous identification.

Sample preparation for water analysis would likely involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte from the water matrix. nih.gov For soil and sediment samples, methods such as Soxhlet extraction or pressurized liquid extraction (PLE) would be employed to extract the compound from the solid matrix prior to analysis.

Potential Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Specialty Chemicals

The strategic placement of reactive sites on the benzene (B151609) ring of 1-Bromo-2,4-dichloro-3-methoxybenzene makes it a promising intermediate in the synthesis of specialty chemicals. The bromine atom, in particular, is a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Detailed Research Findings:

Although direct studies on this compound are limited, the reactivity of similar bromo- and chloro-substituted methoxybenzenes is well-established. For instance, related compounds are used as precursors for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs). researchgate.netnih.gov This suggests that this compound could serve as a starting material for creating complex, multi-substituted aromatic compounds.

The bromo group can readily participate in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings. These reactions are fundamental in organic synthesis for creating new C-C bonds. For example, a related compound, 1-bromo-4-methoxybenzene, is used in Suzuki-Miyaura coupling reactions to produce biphenyl (B1667301) derivatives. rsc.org This highlights the potential of the bromo- functionality in this compound for similar transformations.

The presence of two chlorine atoms and a methoxy (B1213986) group can influence the regioselectivity of these coupling reactions and can be used for further functionalization in subsequent synthetic steps. The methoxy group can also be cleaved to reveal a hydroxyl group, opening up another avenue for derivatization.

| Reaction Type | Potential Product Class | Relevant Functional Group |

| Suzuki-Miyaura Coupling | Polychlorinated biphenyls, biaryls | Bromo |

| Stille Coupling | Arylated compounds | Bromo |

| Heck Coupling | Substituted styrenes | Bromo |

| Buchwald-Hartwig Amination | Aryl amines | Bromo |

| Ether Cleavage | Phenols | Methoxy |

Precursor for the Synthesis of Advanced Organic Materials

The multifunctionality of this compound makes it an interesting candidate for the synthesis of advanced organic materials, including polymers and materials with specific electronic or optical properties.

The bromo- and chloro- substituents on the aromatic ring provide handles for polymerization reactions. Through reactions like Suzuki or Stille polycondensation, where the bromo- group can react with a difunctional coupling partner, this compound could be incorporated into the backbone of a polymer.

Detailed Research Findings:

While no polymers have been synthesized directly from this compound according to available data, the principles of polycondensation using halogenated aromatic monomers are well-established. For instance, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid has been used as a precursor in the synthesis of benzodiazepine-2,3-diones, showcasing the utility of bromo-functionalized aromatics in polymer-supported synthesis. nih.gov The dichloro- and methoxy- substituents on the benzene ring of this compound would be expected to impart specific properties to the resulting polymer, such as thermal stability, solubility, and electronic characteristics.

The synthesis of organic electronic and optical materials often relies on the use of precisely substituted aromatic building blocks. The combination of electron-withdrawing chloro groups and an electron-donating methoxy group in this compound can create a molecule with specific electronic properties.

Detailed Research Findings:

There is no direct evidence of this compound being used in electronic or optical materials. However, the general strategy of tuning the electronic properties of organic molecules through substitution is a cornerstone of materials science. The bromo- group can be used to introduce this unit into larger conjugated systems, which are the basis for many organic semiconductors and light-emitting materials. The substitution pattern on the benzene ring would influence the energy levels (HOMO/LUMO) of the resulting material, which in turn determines its electronic and optical properties.

Exploration in Catalysis or as Ligand Precursors

The structure of this compound allows for its potential use in the development of ligands for catalysis. The bromo- group can be converted into a variety of other functional groups, such as phosphines, which are common coordinating groups in organometallic catalysts.

Detailed Research Findings:

No catalytic applications or ligand syntheses directly involving this compound have been reported. However, the synthesis of phosphine (B1218219) ligands from brominated aromatic compounds is a common approach. beilstein-journals.org The resulting phosphine ligand, bearing the dichloro- and methoxy- substituents, could then be complexed to a metal center to form a catalyst. The electronic and steric properties of these substituents would play a crucial role in the activity and selectivity of the resulting catalyst. For example, the synthesis of monomethylpalladium(II) complexes with various ligands demonstrates the importance of ligand structure on the catalytic cycle. beilstein-journals.org

Utility in agrochemical research as a synthetic building block (excluding direct pesticidal use details)

Halogenated and methoxy-substituted aromatic compounds are common motifs in agrochemicals. This compound could serve as a valuable starting material for the synthesis of more complex molecules that are screened for potential agrochemical activity.

Detailed Research Findings:

Conclusion and Future Research Directions

Summary of Current Knowledge and Research Gaps

1-Bromo-2,4-dichloro-3-methoxybenzene is a substituted aromatic compound with a unique arrangement of functional groups that makes it a valuable intermediate in organic synthesis. Current knowledge is largely centered on its synthesis and its use as a building block for more complex molecules. The primary method for its synthesis involves the bromination of 1,3-dichloro-2-methoxybenzene. However, detailed studies on its reactivity, particularly concerning the influence of the three different substituents (bromo, chloro, and methoxy) on the aromatic ring's properties, are not extensively documented in publicly available literature.

A significant research gap exists in the comprehensive understanding of the compound's electronic and steric properties. While the individual effects of halogen and methoxy (B1213986) substituents on benzene (B151609) rings are well-established, their combined influence in this specific isomeric arrangement is less clear. researchgate.netlibretexts.org This lack of data hinders the prediction of its reactivity in various chemical transformations. Furthermore, there is a scarcity of information on its potential applications beyond its role as a synthetic intermediate. Research into its biological activity, material properties, and environmental fate is largely unexplored.

Emerging Methodologies for Synthesis and Functionalization

While traditional synthesis methods for halogenated and methoxylated benzenes are established, emerging methodologies in organic synthesis could offer more efficient and selective routes to this compound and its derivatives.

Late-Stage C-H Functionalization: A significant area of development is the direct functionalization of C-H bonds. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. For a molecule like this compound, regioselective C-H activation could allow for the introduction of new functional groups at the remaining unsubstituted positions on the benzene ring, leading to novel derivatives with potentially interesting properties. researchgate.netacs.org

Cross-Coupling Reactions: Advances in transition-metal-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The bromo and chloro substituents on the ring can be selectively targeted in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings to build more complex molecular architectures. Research into the differential reactivity of the C-Br and C-Cl bonds in this specific molecule could lead to programmable and site-selective functionalization.